molecular formula C21H25FN2O3S B3466443 N~1~-benzyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~1~-benzyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No.: B3466443
M. Wt: 404.5 g/mol
InChI Key: OMKROJQKWSIFTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the amide bond, the introduction of the benzyl and cyclohexyl groups, and the attachment of the 4-fluorophenylsulfonyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene rings in the benzyl and 4-fluorophenylsulfonyl groups would contribute to the compound’s aromaticity, while the cyclohexyl group would add some three-dimensionality to the structure. The amide group in the glycinamide portion could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzene rings could participate in electrophilic aromatic substitution reactions, while the amide group could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar amide group and the nonpolar benzene rings. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. The presence of multiple functional groups could allow it to interact with various biological molecules .

Safety and Hazards

As with any chemical compound, handling “N~1~-benzyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide” would require appropriate safety precautions. Without specific information, it’s hard to comment on its toxicity or environmental impact .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if it has biological activity, it could be further developed as a pharmaceutical drug .

Properties

IUPAC Name

N-benzyl-2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c22-18-11-13-20(14-12-18)28(26,27)24(19-9-5-2-6-10-19)16-21(25)23-15-17-7-3-1-4-8-17/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKROJQKWSIFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-benzyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~1~-benzyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~1~-benzyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~1~-benzyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 5
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N~1~-benzyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 6
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N~1~-benzyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

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